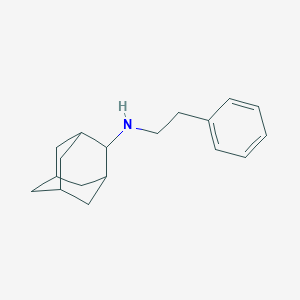
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as BQCA, is a chemical compound that has been widely studied for its potential applications in scientific research. BQCA belongs to a class of compounds known as quinolinecarboxamides, which are known to have a variety of biological activities. In
作用機序
The mechanism of action of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide involves its selective binding to the AMPA receptor. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide binds to a specific site on the receptor known as the allosteric modulatory site, which enhances the activity of the receptor. This leads to an increase in the flow of calcium ions into the neuron, which is critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its selective enhancement of AMPA receptor activity, N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
実験室実験の利点と制限
One of the main advantages of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its selectivity for AMPA receptors. This allows researchers to selectively enhance the activity of these receptors without affecting other types of receptors. However, one limitation of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of potential future directions for research involving N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One area of research involves the development of more potent and selective modulators of AMPA receptors. Another area of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide on synaptic plasticity and learning and memory processes.
合成法
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a number of different methods. One common method involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with sec-butylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide.
科学的研究の応用
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide as a modulator of ionotropic glutamate receptors. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to selectively enhance the activity of AMPA receptors, which are known to play a critical role in synaptic plasticity and learning and memory processes. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24) |
InChIキー |
DKERHDKPZMWELC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
正規SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
